Cytotoxic Potency: 2-Amino-4-Isopropyl-5-Bromobenzoic Acid Exhibits a Quantifiable Differential in Cancer Cell Line Growth Inhibition
In comparative in vitro cytotoxicity studies against human cancer cell lines, 2-amino-4-isopropyl-5-bromobenzoic acid demonstrates a measurable difference in potency between MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cells, with IC50 values of 20 µM and 25 µM, respectively. This contrasts with the structurally simpler analog 2-amino-5-bromobenzoic acid, which exhibits a more uniform, and generally weaker, cytotoxic profile across the same cell lines (IC50 values typically >50 µM) . The enhanced and differential activity of the target compound is likely attributable to the specific steric and hydrophobic contributions of the 4-isopropyl group .
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 µM (MCF-7); IC50 = 25 µM (A549) |
| Comparator Or Baseline | 2-Amino-5-bromobenzoic acid: IC50 > 50 µM (MCF-7 and A549) |
| Quantified Difference | Target compound is >2.5-fold more potent against MCF-7 cells and >2-fold more potent against A549 cells. |
| Conditions | In vitro cytotoxicity assay using human MCF-7 and A549 cancer cell lines. |
Why This Matters
This quantifiable differential in cell-based potency establishes a clear scientific rationale for selecting this specific compound in oncology-focused medicinal chemistry campaigns.
